molecular formula C20H22FN3O3S2 B2859537 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 893790-21-1

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2859537
CAS No.: 893790-21-1
M. Wt: 435.53
InChI Key: OUQGAMJCYWRSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-thiadiazine ring core with a 1,1-dioxido moiety, a butyl substituent at the 4-position, and a thioacetamide linker connected to a 3-fluoro-4-methylphenyl group. The 1,2,4-thiadiazine scaffold is notable for its electron-deficient aromatic system, which facilitates interactions with biological targets such as enzymes or receptors. The 1,1-dioxido group enhances polarity and stability, while the butyl chain and fluorinated aryl group influence lipophilicity and bioavailability. Structural analogs of this compound have been explored for diverse pharmacological activities, including antidiabetic, anticancer, and anti-inflammatory applications .

Properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S2/c1-3-4-11-24-17-7-5-6-8-18(17)29(26,27)23-20(24)28-13-19(25)22-15-10-9-14(2)16(21)12-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQGAMJCYWRSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural features and reported activities of closely related compounds:

Compound Name Molecular Formula Substituents/Modifications Biological Activity Reference
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide (Target) C₂₁H₂₄FN₃O₃S₂ 4-butyl, 3-fluoro-4-methylphenyl Not explicitly reported
2-[(4-butyl-1,1-dioxido-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide C₂₁H₂₄ClN₃O₃S₂ 4-butyl, 3-chloro-2-methylphenyl Unspecified (structural analog)
2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)-N-(2-bromophenyl)acetamide C₂₂H₂₀BrN₂O₅S 4-hydroxy, 2-bromophenyl, benzoyl Antidiabetic (α-glucosidase inhibition)
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide C₁₂H₁₄N₄OS 1,3-benzothiazol-2-yl, 4-methylpiperazine Anticancer (cytotoxicity assays)
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide C₁₅H₁₂N₂O₅S 4-hydroxyphenyl, 3-oxo-1,2-benzothiazole Unspecified (structural analog)

Key Observations:

Core Heterocycle Variations: The target compound and its chloro-substituted analog () share the 1,2,4-thiadiazine core, whereas and derivatives utilize benzo[e][1,2]thiazin and 1,2-benzothiazole cores, respectively.

Substituent Effects :

  • Fluoro vs. Chloro : The target compound’s 3-fluoro-4-methylphenyl group may improve metabolic stability and membrane permeability compared to the 3-chloro-2-methylphenyl analog (), as fluorine’s electronegativity and smaller atomic radius reduce steric hindrance .
  • Phenyl Group Positioning : The antidiabetic agent () features a 2-bromophenyl group, suggesting that electron-withdrawing substituents at specific positions may enhance enzyme inhibition. In contrast, the target’s 3-fluoro-4-methylphenyl group combines moderate electronegativity with lipophilicity, which could optimize receptor binding .

Pharmacological Activities :

  • The benzothiazole derivative () demonstrates anticancer activity, likely due to the 4-methylpiperazine moiety, which enhances solubility and cellular uptake. The target compound’s butyl chain and fluorinated aryl group may similarly influence pharmacokinetics, though its specific activity remains uncharacterized .

Synthetic Pathways :

  • Coupling reactions (e.g., thiol-amide linkages in and ) and nucleophilic substitutions (e.g., piperazine incorporation in ) are common synthetic strategies for such derivatives. The target compound likely employs analogous methods, given its structural similarity to ’s analog .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.